(3-Aminophenyl)(3-methylphenyl)methanone
Description
(3-Aminophenyl)(3-methylphenyl)methanone is an aromatic ketone characterized by a benzophenone backbone substituted with an amino group at the 3-position of one phenyl ring and a methyl group at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.24 g/mol (calculated). The compound’s CAS registry number is 62261-46-5 .
The amino and methyl substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions. For example, the amino group enables participation in hydrogen bonding or Schiff base formation, while the methyl group may enhance steric bulk or modulate solubility .
Properties
CAS No. |
62261-46-5 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3-aminophenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H13NO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,15H2,1H3 |
InChI Key |
SKPVOHUFCJXYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The following table summarizes key structural analogs, their properties, and applications:
Substituent Effects on Physicochemical Properties
- Lipophilicity: Methyl groups increase logP values, enhancing membrane permeability. For instance, (3-Aminophenyl)(3,4-dimethylphenyl)methanone has a logP of 3.55, compared to 3.55 for the monosubstituted this compound .
- Thermal Stability : Adamantyl-substituted derivatives exhibit high melting points (>300 °C), attributed to rigid adamantane frameworks and strong van der Waals interactions .
- Solubility: Amino groups improve aqueous solubility via hydrogen bonding, as seen in (3-aminophenyl)(thiomorpholino)methanone, which is processable in polar solvents like DMSO .
Key Research Findings
- Catalytic Applications: (3-Methylphenyl)phenylmethanone serves as a precursor in ketoprofen synthesis, with industrial-scale processes achieving >95% yield under optimized Friedel-Crafts conditions .
- Anticancer Potential: Pyrrole-bearing analogs (e.g., (1-(3-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone) demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM) .
- Steric vs. Electronic Effects: Ortho-methyl substitution in benzophenones reduces hydrogenation efficiency but enhances thermal stability in polymer matrices .
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